2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0765831
InChI: InChI=1S/C18H14N4OS2/c23-16(11-25-17-19-13-8-4-5-9-14(13)20-17)22-18-21-15(10-24-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20)(H,21,22,23)
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4N3
Molecular Formula: C18H14N4OS2
Molecular Weight: 366.5 g/mol

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC0765831

Molecular Formula: C18H14N4OS2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C18H14N4OS2
Molecular Weight 366.5 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H14N4OS2/c23-16(11-25-17-19-13-8-4-5-9-14(13)20-17)22-18-21-15(10-24-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20)(H,21,22,23)
Standard InChI Key MWWNNLOZKYEYNY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4N3
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4N3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator